ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrazole ring fused with a pyridazine moiety, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with ethyl acetoacetate in the presence of a pyridazine derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization or chromatography, ensuring that the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols are used to replace the ethyl ester group.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the unique structural features of the compound, such as the pyrazole and pyridazine rings, which facilitate binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
Ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical reactivity and biological activity. The presence of the pyridazine moiety further enhances its potential for diverse applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 5-amino-1-pyridazin-3-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-10(16)7-6-13-15(9(7)11)8-4-3-5-12-14-8/h3-6H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZBZTSBZQJAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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